molecular formula C8H14O B15310172 1-Ethylcyclopentane-1-carbaldehyde

1-Ethylcyclopentane-1-carbaldehyde

Cat. No.: B15310172
M. Wt: 126.20 g/mol
InChI Key: CWWPJCWIEQPXRF-UHFFFAOYSA-N
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Description

1-Ethylcyclopentane-1-carbaldehyde is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.20 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylcyclopentane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-8(7-9)5-3-4-6-8/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWPJCWIEQPXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategic Approaches

Elucidation of Novel and High-Efficiency Synthetic Routes

Multi-Step Cyclization and Alkylation Pathways

Multi-step sequences involving cyclization and subsequent alkylation are a viable approach. A plausible pathway could commence with a Michael addition of a nucleophile to an appropriate acceptor, followed by an intramolecular cyclization to form the five-membered ring.

One hypothetical route could begin with the conjugate addition of an ethyl organocuprate to a γ,δ-unsaturated aldehyde. The resulting enolate could then undergo an intramolecular cyclization. A subsequent formylation step would yield the target molecule.

Another potential pathway involves the Dieckmann condensation of a suitably substituted adipic acid ester. The resulting β-keto ester can be alkylated with an ethyl halide and then subjected to decarboxylation. The final aldehyde functionality could be introduced via reduction of a corresponding ester or acid derivative.

A generalized scheme for a multi-step synthesis is presented below:

StepReaction TypeReactantsReagents and ConditionsIntermediate/ProductHypothetical Yield (%)
1Michael Additionα,β-Unsaturated Ester, Diethyl MalonateSodium Ethoxide, EthanolDiethyl 2-(alkoxycarbonylmethyl)pentanedioate85-95
2Dieckmann CondensationDiethyl 2-(alkoxycarbonylmethyl)pentanedioateSodium Ethoxide, Toluene, HeatEthyl 2-oxocyclopentane-1-carboxylate70-80
3AlkylationEthyl 2-oxocyclopentane-1-carboxylateEthyl Iodide, Potassium Carbonate, AcetoneEthyl 1-ethyl-2-oxocyclopentane-1-carboxylate80-90
4DecarboxylationEthyl 1-ethyl-2-oxocyclopentane-1-carboxylateAqueous HCl, Heat2-Ethylcyclopentanone90-98
5Formylation2-EthylcyclopentanoneEthyl Formate, Sodium Methoxide2-Ethyl-2-(hydroxymethylene)cyclopentanone75-85
6Reduction/Hydrolysis2-Ethyl-2-(hydroxymethylene)cyclopentanone1. NaBH4, MeOH 2. H3O+1-Ethylcyclopentane-1-carbaldehyde60-70

Targeted Aldehyde Functionalization via Selective Oxidation Techniques

The introduction of the aldehyde group at a quaternary carbon center requires highly selective oxidation methods to avoid over-oxidation to a carboxylic acid. One strategy involves the oxidation of a primary alcohol precursor, 1-ethylcyclopentylmethanol. This precursor can be synthesized through various routes, including the reaction of a Grignard reagent with an appropriate ester.

The selective oxidation of 1-ethylcyclopentylmethanol to this compound can be achieved using a variety of modern oxidation reagents. Swern oxidation, using oxalyl chloride and dimethyl sulfoxide (DMSO), or the Dess-Martin periodinane (DMP) are common choices for such transformations, known for their mild conditions and high yields.

Oxidation MethodOxidizing Agent(s)SolventTypical Temperature (°C)AdvantagesHypothetical Yield (%)
Swern OxidationOxalyl Chloride, DMSO, TriethylamineDichloromethane-78 to rtMild conditions, high selectivity90-98
Dess-Martin OxidationDess-Martin Periodinane (DMP)DichloromethaneRoom TemperatureNeutral conditions, broad functional group tolerance90-97
PCC OxidationPyridinium Chlorochromate (PCC)DichloromethaneRoom TemperatureReadily available reagent80-90

Application of Established C-C Bond Forming Reactions

The construction of the quaternary carbon center can be achieved through well-established carbon-carbon bond-forming reactions. For instance, the α-alkylation of a pre-existing cyclopentanone derivative is a potential route. The deconjugative α-alkylation of α,β-unsaturated aldehydes represents another powerful strategy. This approach allows for the introduction of an alkyl group at the α-position, which can then be followed by reduction of the double bond to afford the saturated cyclopentane (B165970) ring.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. The development of novel catalytic systems is crucial for the practical synthesis of complex molecules like this compound.

Development of Homogeneous and Heterogeneous Catalytic Systems

Homogeneous catalysts, such as transition metal complexes, can be employed for various steps in the synthetic sequence. For instance, rhodium or ruthenium-based catalysts can promote cyclization reactions of enynes to form cyclopentane rings. Palladium-catalyzed cross-coupling reactions could also be utilized to introduce the ethyl group.

Heterogeneous catalysts, which are in a different phase from the reactants, offer the advantage of easy separation and recyclability. Solid acid or base catalysts could be employed for condensation and alkylation steps, providing a more environmentally friendly alternative to stoichiometric reagents.

Enantioselective and Diastereoselective Methodologies

The synthesis of a single enantiomer of this compound, which possesses a chiral quaternary center, requires the use of enantioselective methodologies. Chiral organocatalysts, such as proline derivatives, can be used to catalyze asymmetric aldol or Michael reactions, setting the stereochemistry early in the synthetic sequence. The asymmetric construction of stereogenic carbon centers with a quaternary carbon atom is a particularly challenging area of research.

Transition metal catalysis with chiral ligands is another powerful tool for enantioselective synthesis. For example, chiral rhodium or iridium complexes can be used for asymmetric hydrogenation or cyclization reactions to produce enantiomerically enriched cyclopentane derivatives. While specific diastereoselective methods for this compound are not documented, the principles of substrate-controlled and reagent-controlled diastereoselection would be applicable in a multi-step synthesis.

Catalytic ApproachCatalyst TypeReactionKey Advantage
OrganocatalysisChiral Secondary Amines (e.g., Proline)Asymmetric Michael Addition/Aldol ReactionEnantioselective C-C bond formation
Transition Metal CatalysisChiral Rhodium or Iridium ComplexesAsymmetric Hydrogenation/CyclizationHigh enantioselectivity
Lewis Acid CatalysisChiral Lewis Acids (e.g., Ti, Cu complexes)Enantioselective Diels-Alder or Carbonyl-ene ReactionsControl of stereochemistry in cyclization

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields. For a compound like this compound, mechanistic studies would focus on the formation of the key C-C bond at the quaternary center.

Characterization of Reaction Intermediates and Transition States

The synthesis of this compound via alkylation of a cyclopentanecarboxaldehyde enolate would proceed through several key intermediates. The initial deprotonation of cyclopentanecarboxaldehyde would form a nucleophilic enolate. This intermediate is resonance-stabilized, with the negative charge delocalized between the α-carbon and the carbonyl oxygen.

The subsequent reaction with an ethylating agent, such as ethyl iodide, would proceed through a transition state where the new carbon-carbon bond is partially formed. Computational studies on analogous systems, such as the deconjugative α-alkylation of cyclohexenecarboxaldehydes, suggest a concerted mechanism. nih.gov The geometry of this transition state is critical in determining the stereochemical outcome if a chiral center is formed.

Spectroscopic techniques such as NMR and IR, coupled with computational modeling, are essential tools for characterizing these transient species. For instance, in situ monitoring of the reaction mixture could potentially identify the enolate intermediate.

The table below summarizes the key species involved in a plausible alkylation pathway.

SpeciesDescriptionMethod of Characterization
Cyclopentanecarboxaldehyde EnolateA planar, nucleophilic intermediate formed by deprotonation.In situ NMR, Computational Modeling
Alkylation Transition StateA high-energy state where the C-C bond is forming.Computational Modeling (e.g., DFT)
This compoundThe final product.NMR, IR, Mass Spectrometry

Kinetic and Thermodynamic Aspects of Reaction Pathways

The feasibility and rate of the synthesis of this compound are governed by the kinetic and thermodynamic parameters of the reaction. The deprotonation step to form the enolate is typically a fast equilibrium. The subsequent alkylation is often the rate-determining step.

A hypothetical reaction coordinate diagram for the alkylation of cyclopentanecarboxaldehyde would show the relative energies of the reactants, the enolate intermediate, the transition state, and the final product. The activation energy for the C-C bond formation would be the key kinetic barrier to overcome.

ParameterDescriptionSignificance
ΔG° (Gibbs Free Energy)The overall energy change of the reaction.Determines the position of the equilibrium. A negative value indicates a spontaneous reaction.
Ea (Activation Energy)The energy barrier that must be overcome for the reaction to occur.Determines the reaction rate. A lower Ea leads to a faster reaction.
k (Rate Constant)A proportionality constant relating the rate of the reaction to the concentration of reactants.Quantifies the reaction speed at a given temperature.

Due to the absence of specific experimental data for this compound in the reviewed literature, the discussions on synthetic methodologies and mechanistic details are based on established principles of organic chemistry and analogies to structurally similar compounds. nih.gov

Reactivity Profiles and Transformational Chemistry

Aldehyde Group Reactivity: Advanced Functionalizations

The aldehyde functional group is a cornerstone of organic synthesis, offering a gateway to a multitude of chemical transformations. In 1-Ethylcyclopentane-1-carbaldehyde, the reactivity of this group is modulated by the adjacent quaternary carbon of the cyclopentane (B165970) ring.

Nucleophilic Addition Reactions and Derivative Synthesis

The electrophilic carbon of the carbonyl group in this compound is a prime target for nucleophiles. This reactivity allows for the synthesis of a diverse array of derivatives. masterorganicchemistry.comlibretexts.org The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated. libretexts.org

Key nucleophilic addition reactions applicable to this compound include:

Grignard Reaction: The addition of an organomagnesium halide (Grignard reagent), such as methylmagnesium bromide, to this compound, followed by an acidic workup, yields a secondary alcohol. wisc.edumasterorganicchemistry.comyoutube.com This reaction is a powerful tool for forming new carbon-carbon bonds. wisc.edu The nucleophilic carbon from the Grignard reagent attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the alcohol. wisc.edu

Wittig Reaction: This reaction converts the aldehyde into an alkene by reacting it with a phosphonium (B103445) ylide (Wittig reagent). udel.eduorganic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield the alkene and triphenylphosphine (B44618) oxide. udel.edulibretexts.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. organic-chemistry.orgwikipedia.org

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to this compound, typically catalyzed by a base, results in the formation of a cyanohydrin. orgoreview.comlibretexts.orgyoutube.compressbooks.pubwikipedia.org This reaction is reversible, but for most aldehydes, the equilibrium favors the cyanohydrin product. orgoreview.compressbooks.pub The cyanide ion acts as the nucleophile, and the resulting cyanohydrin can be a valuable synthetic intermediate, for instance, through hydrolysis to a carboxylic acid or reduction to an amine. pressbooks.pub

ReactionReagent(s)Product
Grignard Reaction1. CH₃MgBr2. H₃O⁺1-(1-Ethylcyclopentyl)ethanol
Wittig ReactionPh₃P=CH₂1-Ethyl-1-vinylcyclopentane
Cyanohydrin FormationKCN, H⁺2-(1-Ethylcyclopentyl)-2-hydroxyacetonitrile

Controlled Redox Transformations: Oxidation to Carboxylic Acids and Reduction to Alcohols

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, demonstrating its versatility in synthesis.

Oxidation to 1-Ethylcyclopentane-1-carboxylic Acid:

A variety of oxidizing agents can effectively convert this compound to 1-Ethylcyclopentane-1-carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃ in sulfuric acid). The aldehyde is oxidized to the corresponding carboxylic acid, a reaction of significant utility in organic synthesis.

Oxidizing AgentProduct
KMnO₄1-Ethylcyclopentane-1-carboxylic acid
Jones Reagent (CrO₃, H₂SO₄)1-Ethylcyclopentane-1-carboxylic acid

Reduction to (1-Ethylcyclopentyl)methanol:

The reduction of the aldehyde group to a primary alcohol is a fundamental transformation. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or more powerful reagents like lithium aluminum hydride (LiAlH₄) can be employed to synthesize (1-Ethylcyclopentyl)methanol. These reactions proceed via the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com

Reducing AgentProduct
Sodium Borohydride (NaBH₄)(1-Ethylcyclopentyl)methanol
Lithium Aluminum Hydride (LiAlH₄)(1-Ethylcyclopentyl)methanol

Cyclopentane Ring Transformations

The cyclopentane ring in this compound, while generally stable, can undergo transformations, particularly under conditions that favor carbocation formation or involve high-energy intermediates.

Strain-Release Reactions and Rearrangements

While cyclopentane has less ring strain than cyclopropane (B1198618) or cyclobutane, certain reactions can lead to rearrangements that may be driven by the formation of more stable carbocations. msu.edumasterorganicchemistry.comchemistrysteps.comnih.gov For instance, if a reaction generates a carbocation on a carbon atom adjacent to the cyclopentane ring, a 1,2-alkyl shift could occur, potentially leading to a ring-expanded product. masterorganicchemistry.comyoutube.com Such rearrangements are more common in smaller, more strained rings but can occur in cyclopentyl systems, especially if a more stable carbocation (e.g., tertiary) can be formed. msu.edumasterorganicchemistry.com

A hypothetical rearrangement could be initiated by the loss of a leaving group from the carbon adjacent to the ring, followed by the migration of a carbon from the ring to the cationic center, resulting in a cyclohexyl system. The likelihood of such a rearrangement depends on the specific reaction conditions and the stability of the intermediate carbocations. chemistrysteps.com

Regioselective and Stereoselective Functionalization of the Cyclic Core

Direct functionalization of the cyclopentane ring in this compound is challenging due to the lack of activating groups on the ring itself. However, reactions proceeding through radical intermediates or involving C-H activation could potentially lead to functionalization at various positions on the ring.

Achieving regioselectivity and stereoselectivity in such reactions would be a significant synthetic hurdle. The presence of the 1-ethyl and 1-formyl groups would sterically and electronically influence the approach of reagents, potentially directing functionalization to less hindered positions. Stereoselectivity would be influenced by the facial bias created by the existing substituents on the ring. For instance, in a reduction of a ketone derivative, the hydride could preferentially attack from the less hindered face of the ring.

Complex Reaction Mechanisms Involving this compound as a Substrate

The combination of the aldehyde and the substituted cyclopentane ring allows for the design of complex, multi-step reaction sequences. For example, a Wittig reaction on this compound could be followed by epoxidation of the newly formed double bond and subsequent ring-opening with a nucleophile. This would lead to a highly functionalized cyclopentane derivative.

Another potential complex transformation could involve the initial conversion of the aldehyde to a cyanohydrin. Subsequent hydrolysis of the nitrile to a carboxylic acid and reduction of the hydroxyl group would provide a route to a substituted cyclopentylacetic acid derivative. The feasibility and outcome of such multi-step sequences would depend on the careful selection of reagents and reaction conditions to ensure compatibility with the various functional groups present in the intermediates.

Carbocation-Mediated Pathways

There is no specific information available in the search results regarding the carbocation-mediated pathways of this compound. In theory, protonation of the carbonyl oxygen would lead to the formation of a secondary carbocation. General principles of carbocation chemistry suggest that rearrangements to form more stable carbocations are possible. libretexts.orgmasterorganicchemistry.com Such rearrangements often involve hydride or alkyl shifts. libretexts.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.com However, without experimental data for this compound, any proposed pathway remains speculative.

Radical and Organometallic Transformations

Specific studies on the radical and organometallic transformations of this compound are not found in the search results.

Radical Transformations:

Generally, aldehydes can participate in radical reactions. For instance, the hydrogen atom of the aldehyde group can be abstracted to form an acyl radical. rsc.org These radicals can then undergo further reactions. The synthesis of sterically hindered alcohols can be achieved through the radical-radical cross-coupling of carbonyl compounds. acs.orgacs.org It is plausible that this compound could undergo similar transformations, but specific research is lacking. The introduction of tertiary alkyl groups at the α-position of aldehydes can be challenging due to steric hindrance, though radical-mediated methods have been developed for other systems. nih.gov

Organometallic Transformations:

The addition of organometallic reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction. libretexts.orgyoutube.com Reagents like Grignard reagents and organolithium compounds typically attack the electrophilic carbonyl carbon. youtube.comdalalinstitute.comchadsprep.com In the case of this compound, the significant steric hindrance around the carbonyl group would likely decrease the rate of nucleophilic addition compared to less hindered aldehydes. The outcome of such reactions would depend on the specific organometallic reagent used and the reaction conditions. For α,β-unsaturated carbonyls, 1,4-addition can compete with 1,2-addition, but this is not directly applicable to this compound which is a saturated aldehyde. libretexts.org

Due to the absence of specific research data for this compound in the provided search results, a detailed analysis of its reactivity in these areas cannot be provided.

Theoretical and Computational Investigations

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding of a molecule. For 1-Ethylcyclopentane-1-carbaldehyde, methods like Density Functional Theory (DFT) would be employed to determine key electronic properties. These calculations can provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Key parameters that would be investigated include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-deficient. For this compound, the electron density is expected to be highest around the oxygen atom of the carbonyl group due to its high electronegativity, making it a potential site for electrophilic attack.

Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis can elucidate the nature of the chemical bonds, including hybridization and bond orders, providing a detailed picture of the bonding within the cyclopentane (B165970) ring, the ethyl group, and the carbaldehyde functional group.

Table 1: Predicted Electronic Properties of this compound

Property Predicted Value/Characteristic Significance
HOMO Energy Relatively high Indicates susceptibility to electrophilic attack
LUMO Energy Relatively low Indicates susceptibility to nucleophilic attack
HOMO-LUMO Gap Moderate Suggests moderate kinetic stability

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the cyclopentane ring and the rotational freedom of the ethyl and carbaldehyde groups mean that this compound can exist in multiple conformations.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of the atoms at a given temperature, MD can reveal:

Conformational transitions: How the molecule transitions between different stable conformations. nih.gov

Vibrational modes: The characteristic vibrations of the molecule, which can be correlated with experimental infrared (IR) spectra.

Intermolecular interactions: In a simulated solvent or condensed phase, MD can model how molecules of this compound interact with each other and with their environment.

Computational Prediction of Reactivity and Reaction Selectivity

Computational methods are powerful tools for predicting how a molecule will behave in a chemical reaction. nih.gov For this compound, this would involve identifying the most likely sites for reaction and predicting the selectivity of different reaction pathways.

Reactivity Indices: Derived from quantum chemical calculations, these indices help predict reactivity. dergipark.org.tr

Fukui Functions: These indicate the propensity of each atom in the molecule to accept or donate an electron, thus identifying the most likely sites for nucleophilic and electrophilic attack. For the carbaldehyde group, the carbonyl carbon is expected to be a primary electrophilic site.

Electrostatic Potential (ESP) Maps: These visualize the charge distribution on the molecular surface, with red areas (negative potential) indicating nucleophilic sites and blue areas (positive potential) indicating electrophilic sites.

Transition State Theory: To predict the selectivity of a reaction (e.g., regioselectivity or stereoselectivity), computational chemists locate the transition state structures for competing reaction pathways. The activation energy (the energy difference between the reactants and the transition state) for each path is calculated. The pathway with the lower activation energy is predicted to be the major reaction pathway.

Table 2: Predicted Reactivity Sites of this compound

Site Predicted Reactivity Rationale
Carbonyl Carbon Electrophilic Polarization of the C=O bond
Carbonyl Oxygen Nucleophilic Lone pairs of electrons

In Silico Design of Novel Catalytic Systems and Derivatives

Computational chemistry plays a crucial role in the in silico (computer-aided) design of new catalysts and molecular derivatives with desired properties. researchgate.netmdpi.com

Catalyst Design: If this compound were to be used as a substrate in a catalyzed reaction (e.g., hydrogenation or oxidation), computational methods could be used to design an optimal catalyst. ethz.chcore.ac.uk This involves:

Modeling the interaction of the substrate with the active site of a potential catalyst.

Calculating the reaction profile for the catalyzed reaction to determine the catalyst's efficiency.

Screening libraries of potential catalysts to identify the most promising candidates before undertaking experimental work.

Derivative Design: By computationally modifying the structure of this compound (e.g., by adding or changing functional groups) and calculating the properties of the resulting derivatives, it is possible to design new molecules with enhanced or specific characteristics. For instance, derivatives could be designed to have altered reactivity, different physical properties, or improved biological activity. This process of rational design can significantly accelerate the discovery of new and useful chemical compounds.

Advanced Analytical Characterization Techniques

High-Resolution Spectroscopic Methodologies for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of organic compounds like 1-ethylcyclopentane-1-carbaldehyde. These methods provide detailed information about the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules. For this compound, which possesses a chiral center at the C1 position of the cyclopentane (B165970) ring, NMR is crucial for stereochemical assignment.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. In the ¹H NMR spectrum, the aldehydic proton would be expected to appear as a singlet in the downfield region (typically δ 9-10 ppm). The ethyl group would exhibit a characteristic quartet for the methylene protons and a triplet for the methyl protons. The protons of the cyclopentane ring would produce complex multiplets in the aliphatic region.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for establishing the connectivity between protons and carbons. For stereochemical determination, Nuclear Overhauser Effect (NOE) experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), are employed. NOE provides information about the spatial proximity of protons. By observing cross-peaks between the protons of the ethyl group and specific protons on the cyclopentane ring, the relative stereochemistry of the molecule can be determined.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and may vary in experimental conditions.)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aldehydic H9.5 - 9.8s-
-CH₂- (ethyl)1.8 - 2.2q~7.5
-CH₃ (ethyl)0.8 - 1.2t~7.5
Cyclopentane H1.4 - 2.0m-

Advanced mass spectrometry (MS) techniques are vital for determining the molecular weight and elemental composition of a compound, as well as for studying reaction mechanisms. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation of this compound. The molecular ion peak ([M]⁺) may be observed, but characteristic fragment ions would be more prominent. Common fragmentation pathways for aldehydes include α-cleavage (loss of the ethyl or formyl group) and McLafferty rearrangement if a γ-hydrogen is available. The fragmentation pattern provides a fingerprint of the molecule and can be used to confirm its structure.

By coupling mass spectrometry with a separation technique like gas chromatography (GC-MS), it is possible to analyze complex reaction mixtures and identify intermediates and byproducts. This is particularly useful for studying the mechanistic pathways of the synthesis or degradation of this compound.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: These are predicted fragments based on common fragmentation patterns of aldehydes and cyclopentane derivatives.)

m/z Predicted Fragment Ion Possible Origin
126[C₈H₁₄O]⁺Molecular Ion
97[M - CHO]⁺Loss of formyl radical
97[M - C₂H₅]⁺Loss of ethyl radical
69[C₅H₉]⁺Cyclopentyl cation
57[C₄H₉]⁺Butyl cation
41[C₃H₅]⁺Allyl cation

Chromatographic Techniques for Isomer Separation and Purity Profiling

Chromatographic techniques are essential for separating this compound from reaction mixtures, purifying it, and determining its purity. Due to its chirality, methods for separating enantiomers are particularly important.

Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds like this compound. Using a chiral stationary phase in the GC column allows for the separation of the (R)- and (S)-enantiomers. The retention times of the enantiomers will differ, enabling their quantification. The purity of the compound can be assessed by the relative area of the main peak compared to any impurity peaks in the chromatogram.

High-performance liquid chromatography (HPLC) can also be employed for purity profiling and chiral separations. Similar to GC, a chiral stationary phase is required to resolve the enantiomers. HPLC is particularly useful for non-volatile impurities that may not be detectable by GC.

In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

For the synthesis of this compound, techniques like Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can be used to monitor the disappearance of reactant signals and the appearance of product signals. For example, the characteristic carbonyl stretch of the aldehyde (around 1730 cm⁻¹) could be monitored to follow the progress of the reaction.

In situ NMR spectroscopy can also be a powerful tool for mechanistic studies, allowing for the direct observation of reactive intermediates that may not be isolable. This would provide detailed structural information about transient species in the reaction pathway leading to this compound.

Applications As a Key Chemical Building Block and Precursor

Role in the Synthesis of Complex Organic Architectures

The construction of all-carbon quaternary stereocenters is a formidable challenge in organic synthesis, often requiring specialized methods to overcome steric hindrance. 1-Ethylcyclopentane-1-carbaldehyde serves as a valuable starting material for introducing such a congested yet synthetically useful center into larger, more complex molecules. The presence of this quaternary center is a recurring feature in a variety of natural products and biologically active compounds, making its efficient incorporation a key goal in synthetic campaigns.

The aldehyde group of this compound can undergo a wide array of transformations, allowing for the elaboration of the cyclopentane (B165970) core into more complex polycyclic systems. For instance, it can participate in enantioselective additions to create chiral centers adjacent to the quaternary carbon, a crucial step in the asymmetric synthesis of complex targets. The cyclopentane ring itself provides a rigid scaffold upon which further stereochemical complexity can be built.

Transformation TypePotential ProductSignificance in Complex Synthesis
Asymmetric Aldol Additionβ-Hydroxy ketone with adjacent quaternary centerAccess to chiral building blocks for natural product synthesis
Reductive AminationChiral amine with a neopentyl-like structureIntroduction of sterically demanding and metabolically robust amine functionalities
Wittig and Related OlefinationsExocyclic alkene adjacent to a quaternary centerFormation of C-C bonds for ring-closing metathesis or further functionalization
Cyclization ReactionsFused or spirocyclic ring systemsConstruction of intricate polycyclic and spirocyclic architectures

These transformations highlight the potential of this compound to serve as a linchpin in the convergent synthesis of architecturally complex molecules.

Contributions to the Development of Novel Synthetic Methodologies

The unique steric and electronic properties of this compound make it an interesting substrate for the development and validation of new synthetic methods. The challenge of achieving high yields and selectivities in reactions involving sterically hindered aldehydes drives innovation in catalyst design and reaction optimization.

Recent advancements in catalysis have focused on overcoming the limitations imposed by sterically demanding substrates. For example, novel N-heterocyclic carbene (NHC) catalysts have been developed for enantioselective reactions involving α,α-disubstituted aldehydes. These catalysts can effectively control the stereochemical outcome of reactions, providing access to highly enantioenriched products that would be difficult to obtain through traditional methods.

The study of reactions with this compound can provide valuable insights into the mechanisms of stereocontrol in sterically congested environments. This knowledge can then be applied to the development of more general and powerful synthetic methodologies for the construction of quaternary carbon centers.

Utility in Fine Chemical and Specialized Materials Science Research

In the realm of fine chemicals, this compound can serve as a precursor to a variety of specialty molecules. Its derivatives, such as the corresponding alcohol (1-ethylcyclopentyl)methanol or carboxylic acid (1-ethylcyclopentanecarboxylic acid), possess unique physical and chemical properties that may be of interest in the formulation of fragrances, lubricants, and other high-value chemical products. The sterically hindered nature of the cyclopentyl group can impart desirable properties such as thermal stability and resistance to degradation.

In materials science, the incorporation of the 1-ethylcyclopentyl moiety into polymers or other materials can influence their macroscopic properties. The bulky and rigid nature of this group can affect polymer chain packing, leading to materials with altered glass transition temperatures, mechanical strengths, and optical properties. While specific applications in this area are still emerging, the potential for this compound to contribute to the design of novel materials with tailored properties is an active area of research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethylcyclopentane-1-carbaldehyde, and how can reaction yields be optimized?

  • Methodology :

  • The compound can be synthesized via cyclopentane ring functionalization. A plausible route involves the alkylation of cyclopentanecarbaldehyde with ethyl iodide under basic conditions (e.g., using KOH/EtOH) .
  • Optimize yields by controlling temperature (e.g., 60–80°C) and using phase-transfer catalysts like tetrabutylammonium bromide to enhance alkylation efficiency .
  • Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the aldehyde from byproducts .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodology :

  • NMR Analysis :
  • ¹H-NMR : Look for a singlet (~9.5–10 ppm) corresponding to the aldehyde proton. Ethyl and cyclopentane protons appear as multiplet clusters (1.0–2.5 ppm) .
  • ¹³C-NMR : The aldehyde carbon resonates at ~190–200 ppm, while the quaternary carbon (C-1) appears at ~55–60 ppm .
  • IR Spectroscopy : Confirm the aldehyde group via a strong C=O stretch at ~1700–1720 cm⁻¹ .
  • Mass Spectrometry : The molecular ion peak (M⁺) should match the molecular weight (C₈H₁₂O; 124.18 g/mol) with fragmentation patterns consistent with cyclopentane ring cleavage .

Q. What are the key physical properties of this compound relevant to experimental design?

  • Data :

  • Boiling Point : Estimated ~150–160°C (extrapolated from analogous cyclopentane derivatives) .
  • Solubility : Miscible with organic solvents (e.g., ethyl acetate, DCM); limited solubility in water (<0.1 g/L) .
  • Density : ~0.90–0.95 g/cm³ (similar to ethylcyclopentane derivatives) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodology :

  • Use density functional theory (DFT) calculations (e.g., Gaussian 16, B3LYP/6-31G* basis set) to model the electron density of the aldehyde group.
  • Identify electrophilic sites (e.g., aldehyde carbon) and simulate transition states for reactions with nucleophiles like Grignard reagents or amines .
  • Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress via GC-MS) .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodology :

  • Cross-reference data from multiple sources (e.g., NIST Chemistry WebBook, PubChem) and verify solvent effects (e.g., DMSO vs. CDCl₃ in NMR) .
  • Replicate disputed spectra under standardized conditions (e.g., 400 MHz NMR, 25°C) and publish raw data for peer validation .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas when fragmentation patterns are ambiguous .

Q. How can the stereoelectronic effects of the ethyl group on the cyclopentane ring influence the compound’s stability?

  • Methodology :

  • Perform conformational analysis using molecular mechanics (e.g., MMFF94 force field in Avogadro) to assess strain energy in chair vs. twist-boat conformations.
  • Compare with experimental data (e.g., X-ray crystallography) to validate computational models .
  • Study thermal stability via differential scanning calorimetry (DSC) to correlate decomposition temperatures with conformational strain .

Q. What are the best practices for handling this compound in air-sensitive reactions?

  • Methodology :

  • Use Schlenk-line techniques or gloveboxes (N₂/Ar atmosphere) to prevent oxidation of the aldehyde group.
  • Stabilize the compound with radical inhibitors (e.g., BHT) during storage and reactions .
  • Monitor purity via Karl Fischer titration to ensure low moisture content (<50 ppm) .

Data Contradiction Analysis

Q. How to address discrepancies in boiling point data between experimental and predicted values?

  • Methodology :

  • Compare experimental boiling points (if available) with group contribution method predictions (e.g., Joback-Reid).
  • Account for impurities (e.g., residual solvent) by repeating distillation with rigorous fraction collection .
  • Publish detailed experimental conditions (e.g., pressure, calibration standards) to enable cross-lab reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.